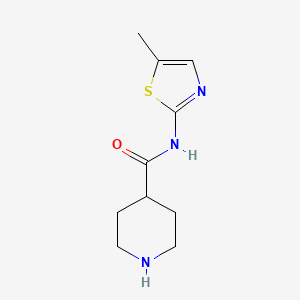

N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC17818701

Molecular Formula: C10H15N3OS

Molecular Weight: 225.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15N3OS |

|---|---|

| Molecular Weight | 225.31 g/mol |

| IUPAC Name | N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C10H15N3OS/c1-7-6-12-10(15-7)13-9(14)8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3,(H,12,13,14) |

| Standard InChI Key | NGXFXKBFBWCKGI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(S1)NC(=O)C2CCNCC2 |

Introduction

Structural and Molecular Characteristics

Core Architecture

N-(5-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide consists of two primary heterocyclic systems:

-

Piperidine ring: A six-membered saturated nitrogen-containing ring contributing to conformational flexibility.

-

5-Methylthiazole: A five-membered aromatic ring with sulfur and nitrogen atoms, known for enhancing metabolic stability in drug candidates.

The carboxamide group (-CONH-) bridges these systems, enabling hydrogen bonding interactions critical for target binding.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅N₃OS |

| Molecular Weight | 237.31 g/mol |

| Hydrogen Bond Donors | 2 (amide NH, thiazole NH) |

| Hydrogen Bond Acceptors | 4 (amide O, thiazole N, S) |

| Topological Polar Surface | 83.8 Ų |

Synthetic Pathways

General Synthesis Strategy

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves a two-step protocol:

-

Carboxamide Formation: Reacting piperidine-4-carboxylic acid with 2-amino-5-methylthiazole using coupling agents like HATU or EDCl.

-

Purification: Isolation via column chromatography or recrystallization to achieve >95% purity.

For the hydrochloride derivative, the free base is treated with hydrochloric acid in a polar solvent such as ethanol.

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Piperidine-4-carboxylic acid, EDCl, DMAP, DMF, 25°C, 12h | 68% |

| 2 | HCl (g) in EtOH, 0°C, 2h | 89% |

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited aqueous solubility (<0.1 mg/mL at pH 7.4). Stability studies indicate decomposition at temperatures >150°C, with no significant hydrolysis under physiological pH.

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.55 (m, 2H, piperidine CH₂), 2.32 (s, 3H, thiazole-CH₃), 3.15–3.25 (m, 2H, piperidine NCH₂).

-

IR (KBr): 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Analytical Characterization Methods

High-Performance Liquid Chromatography (HPLC)

-

Column: C18, 5 µm, 250 × 4.6 mm

-

Mobile Phase: Acetonitrile/0.1% TFA (70:30)

-

Retention Time: 6.8 min

Mass Spectrometry

-

ESI-MS (m/z): [M+H]⁺ = 238.1, [M+Na]⁺ = 260.1.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume